molecular formula C12H8FNO B113066 6-(4-Fluorophenyl)pyridine-2-carbaldehyde CAS No. 834884-77-4

6-(4-Fluorophenyl)pyridine-2-carbaldehyde

Cat. No. B113066
CAS RN: 834884-77-4
M. Wt: 201.2 g/mol
InChI Key: WVQIFQHRRHZIGZ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)pyridine-2-carbaldehyde is an organic compound with the empirical formula C12H8FNO and a molecular weight of 201.20 . It is also known by its CAS number 834884-77-4 . This compound is a reversible covalent inhibitor of the enzyme phosphoglycerate kinase .


Molecular Structure Analysis

The molecular structure of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde consists of a pyridine ring attached to a phenyl ring through a carbon atom. The phenyl ring has a fluorine atom at the para position .


Physical And Chemical Properties Analysis

6-(4-Fluorophenyl)pyridine-2-carbaldehyde is a solid substance . Its melting point is between 85-90 °C . The compound’s molecular weight is 201.20 .

Scientific Research Applications

Fluorinated Building Blocks

“6-(4-Fluorophenyl)pyridine-2-carbaldehyde” is a part of the Fluorinated Building Blocks . These are essential components in the synthesis of various complex organic molecules. The presence of fluorine can significantly alter the chemical properties and biological activities of these molecules, making them useful in pharmaceuticals and agrochemicals .

Halogenated Heterocycles

This compound is also classified under Halogenated Heterocycles . Halogenated heterocycles are a class of compounds that contain a heterocyclic ring system (a ring of atoms that contains at least one atom that is not carbon) and one or more halogen atoms (fluorine in this case). They are widely used in medicinal chemistry for drug discovery .

Enzyme Inhibition

“6-(4-Fluorophenyl)pyridine-2-carbaldehyde” is known to be a reversible covalent inhibitor of the enzyme phosphoglycerate kinase . This suggests potential applications in the development of therapeutic agents, as enzyme inhibitors are often used in medicine to treat diseases.

Laboratory Chemicals

This compound is used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes in the lab .

Food, Drug, Pesticide or Biocidal Product Use

It is also used in food, drug, pesticide or biocidal product use . This suggests that it may have applications in the development of new food additives, pharmaceuticals, pesticides, or biocides .

Synthesis of Other Compounds

“6-(4-Fluorophenyl)pyridine-2-carbaldehyde” can be used as a starting material or intermediate in the synthesis of other compounds . For example, it can be used to synthesize various other fluorinated compounds, which have a wide range of applications in different fields .

Mechanism of Action

Target of Action

The primary target of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde is the enzyme phosphoglycerate kinase . This enzyme plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate, releasing energy.

Mode of Action

6-(4-Fluorophenyl)pyridine-2-carbaldehyde acts as a reversible covalent inhibitor of phosphoglycerate kinase . It binds to the enzyme and temporarily deactivates it, disrupting its normal function. The binding is reversible, meaning the compound can attach and detach from the enzyme without permanently altering it .

Biochemical Pathways

By inhibiting phosphoglycerate kinase, 6-(4-Fluorophenyl)pyridine-2-carbaldehyde affects the glycolytic pathway . This can lead to a decrease in the production of pyruvate and ATP, essential molecules for cellular energy. The downstream effects of this disruption can vary, potentially influencing various cellular processes that rely on these energy sources.

Result of Action

The molecular and cellular effects of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde’s action largely depend on the specific context of its use. Generally, by inhibiting phosphoglycerate kinase, it can disrupt energy production within cells, potentially affecting cell function and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to bind to phosphoglycerate kinase . .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and causes serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

6-(4-fluorophenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQIFQHRRHZIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)pyridine-2-carbaldehyde

CAS RN

834884-77-4
Record name 6-(4-fluorophenyl)pyridine-2-carbaldehyde
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